Pirenzepine hydrochloride hydrate is a pharmacologically active compound primarily used in the treatment of peptic ulcers. It functions as an antimuscarinic agent, specifically targeting the muscarinic acetylcholine receptor subtype M1, which plays a crucial role in regulating gastric acid secretion and gastrointestinal motility. Unlike other anticholinergics, Pirenzepine selectively inhibits gastric secretion without significantly affecting other cholinergic functions in the body, making it a valuable therapeutic agent for ulcer management .
Pirenzepine is classified under the category of muscarinic receptor antagonists, and it falls within the broader class of 1,4-benzodiazepines. The compound is synthesized from various precursors through chemical reactions involving specific reagents and conditions . Its chemical structure consists of a complex arrangement that allows it to effectively bind to the target receptors, thereby exerting its therapeutic effects.
The synthesis of Pirenzepine hydrochloride hydrate typically involves several steps:
The molecular formula for Pirenzepine hydrochloride hydrate is with a molecular weight of approximately 387.87 g/mol. The compound's structure features a tricyclic system that includes both benzene and piperazine rings, contributing to its biological activity. Key structural data includes:
Pirenzepine undergoes various chemical reactions during its synthesis and potential metabolic processes:
Pirenzepine acts as an antagonist at the muscarinic acetylcholine receptor subtype M1. Its mechanism involves:
Pirenzepine is primarily utilized in clinical settings for:
Pirenzepine hydrochloride hydrate emerged as a structurally refined derivative of the prototypical antimuscarinic agent pirenzepine, which was first synthesized in the 1970s by Boehringer Ingelheim. The dihydrochloride salt form (CAS 29868-97-1) became the dominant pharmaceutical ingredient due to its enhanced stability and solubility over the free base (CAS 28797-61-7) [5] [7]. Critical patents in the 1980s covered therapeutic applications for peptic ulcer disease, establishing its initial market presence under the trade name Gastrozepin® [2]. The compound's complex tricyclic structure with a piperazinyl acetyl moiety presented significant synthetic challenges, particularly during the final hydrochloride salt formation step. Early synthetic routes described in Dr. Thomae GmbH's foundational patents required precise control of reaction conditions to prevent an unexpected scaffold rearrangement phenomenon [1]. This rearrangement, occurring under highly acidic conditions (6M HCl at elevated temperatures), transformed the benzodiazepinone core into a therapeutically inactive benzimidazole derivative (compound 4 in published studies), drastically reducing muscarinic receptor affinity [1].
Table 1: Key Patents in Pirenzepine HCl Hydrate Development
Patent Number/Identifier | Assignee | Key Contribution | Year |
---|---|---|---|
DE2142116 | Dr. Thomae GmbH | Original synthesis route for pirenzepine dihydrochloride | 1970s |
CN104892596A | Suzhou Homesun Pharmaceutical | Novel synthesis method for pirenzepine intermediate | 2015 |
WO201208558 | Not specified | Topical formulations for peripheral neuropathies using pirenzepine | 2012 |
RU2509557C1 | Not specified | Pharmaceutical composition for radiation response reduction with pirenzepine | 2014 |
Subsequent patent activity focused on circumventing this instability, with Suzhou Homesun Pharmaceutical's CN104892596A (2015) introducing a modified synthetic pathway for a key intermediate that minimized exposure to harsh acids during dihydrochloride formation [6]. This innovation addressed a critical quality control issue identified when commercial samples from certain distributors were found to contain the rearranged byproduct rather than the authentic API [1]. Recent intellectual property expansion includes RU2509557C1 (2014), covering radiation protection formulations, and WO201208558 (2012), detailing topical neuropathic pain formulations using pirenzepine—demonstrating ongoing innovation in delivery mechanisms and therapeutic applications beyond gastrointestinal disorders [3] [8]. Analytical vigilance remains essential, as certificates of analysis relying solely on melting point or basic HPLC without structural confirmation (e.g., NMR or X-ray crystallography) may fail to detect rearrangement products [1].
Pirenzepine's pharmacological distinction lies in its unprecedented subtype selectivity for the M₁ muscarinic acetylcholine receptor (mAChR), which it achieves through unique interactions with receptor allosteric sites. Radioligand binding studies established its 10-50 fold higher affinity for M₁ (Kᵢ = 12-21 nM) versus M₂ (Kᵢ = 168-310 nM) or M₃ receptors in rat brain and peripheral tissues [9] [10]. This selectivity was mechanistically elucidated through functional assays showing pirenzepine's potent inhibition of M₁-mediated phosphoinositide breakdown (Kᵢ = 21 nM) compared to its weaker antagonism of M₂-mediated adenylate cyclase inhibition (Kᵢ = 310 nM) [9]. Unlike non-selective antagonists like atropine (Kᵢ ≈ 1-2 nM across subtypes), pirenzepine's binding induces receptor oligomerization, altering M₁ quaternary organization and downstream signaling [7]. This molecular precision enables targeted suppression of gastric acid secretion from parietal cells—which predominantly express M₁ receptors—while minimizing anticholinergic effects on cardiac, ocular, or bladder tissues governed by other subtypes [4] [10].
Table 2: Muscarinic Receptor Subtype Affinity Profile of Pirenzepine
Receptor Subtype | Tissue Localization | Pirenzepine Kᵢ (nM) | Primary Signaling Pathway Affected |
---|---|---|---|
M₁ | CNS, Gastric parietal cells | 12 - 21 | Phosphoinositide hydrolysis ↑ |
M₂ | Cardiac sinoatrial node | 168 - 310 | Adenylate cyclase inhibition ↓ |
M₃ | Exocrine glands, Smooth muscle | >600 | Phosphoinositide hydrolysis ↑ |
M₄ | CNS | >500 | Adenylate cyclase inhibition ↓ |
M₅ | CNS | >500 | Phosphoinositide hydrolysis ↑ |
Structural analogs like telenzepine share this M₁ selectivity but exhibit higher potency, while AF-DX 116 and AQ-RA 741 display M₂/M₄ preference [1]. Crucially, the aforementioned acid-catalyzed rearrangement product (compound 4) demonstrates dramatically reduced affinity across all mAChR subtypes, validating the structure-activity relationship requiring an intact tricyclic diazepinone core [1]. Beyond direct antagonism, pirenzepine serves as the prototypical reference compound for defining muscarinic receptor heterogeneity in pharmacological classification schemes. Its differential potency in inhibiting neural versus non-neural mAChRs advanced the understanding of tissue-specific receptor distribution and signaling [9] [10].
As the first clinically deployed M₁-selective antagonist, pirenzepine dihydrochloride established the therapeutic principle of receptor-subtype targeting in acid-related disorders. By selectively blocking neural and parietal cell M₁ receptors, it inhibits basal and stimulated gastric acid secretion at doses (100-150 mg/day orally) significantly below those affecting gut motility or salivary function [10]. Endoscopic trials demonstrated superior healing rates versus placebo (gefarnate) and equivalence to first-generation H₂ antagonists (cimetidine) in duodenal and gastric ulcers, validating its cytoprotective effects beyond acid suppression alone [10]. Its peripheral restriction due to poor blood-brain barrier penetration prevented the CNS side effects that limited non-selective antimuscarinics [7]. Although proton pump inhibitors largely superseded it in ulcer management, pirenzepine's mechanistic elegance inspired successor agents for diverse indications.
Reformulation efforts unlocked novel applications. Phase II clinical trials (NCT identifiers not provided in sources) are evaluating topical pirenzepine gels containing DMSO and polyalkylene glycol alkyl ether for diabetic peripheral neuropathy. These formulations leverage local M₁ blockade to stimulate intraepidermal nerve fiber regeneration and reverse thermal hypoalgesia in animal models, with minimal systemic absorption (<30 ng/mL plasma concentrations) mitigating anticholinergic risks [3]. Simultaneously, pirenzepine's efficacy in controlling pediatric myopia progression—demonstrated in Cochrane-reviewed trials—arises from its ability to modulate scleral remodeling through muscarinic receptors independent of cycloplegia [7]. This ophthalmic application exploits its M₁/M₄ receptor affinity in ocular tissues without affecting accommodation, contrasting with atropine's non-selective action [7]. Ongoing research explores receptor dimerization impacts on these therapeutic effects, as pirenzepine uniquely promotes M₁ homodimerization that may influence long-term signaling in chronic conditions like neuropathy or myopia [7].
Table 3: Clinically Established and Emerging Therapeutic Applications
Therapeutic Area | Mechanistic Basis | Formulation | Development Status |
---|---|---|---|
Peptic ulcer disease | M₁ blockade → reduced gastric acid secretion | Oral tablets (50mg) | Marketed (1980s-present) |
Diabetic neuropathy | M₁ antagonism → neurite outgrowth stimulation | Topical gel (1-5%) | Phase II trials |
Myopia progression | Scleral M₁/M₄ modulation → reduced axial elongation | Ophthalmic solution | Cochrane-reviewed efficacy |
Radiation protection | Unclear/Muscarinic modulation of emesis | Injectable combination | Patent-protected |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0